3,5-Dichloro-1,4-dimethylpyrazole

Description

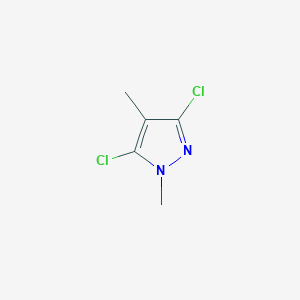

3,5-Dichloro-1,4-dimethylpyrazole is a halogenated derivative of pyrazole (B372694), characterized by chlorine atoms at the 3 and 5 positions and methyl groups at the 1 and 4 positions of the pyrazole ring. This specific substitution pattern imparts unique chemical properties that make it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C5H6Cl2N2 |

| Molecular Weight | 165.02 g/mol |

| CAS Number | 127842-10-8 |

Table 1: Key properties of this compound. guidechem.com

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.comnih.govnumberanalytics.com This structural motif is a cornerstone in heterocyclic chemistry, with pyrazole derivatives exhibiting a wide array of applications in pharmaceuticals, agrochemicals, and material science. numberanalytics.comnih.govnumberanalytics.comresearchgate.net The pyrazole ring is aromatic and can undergo various chemical transformations. numberanalytics.com

The introduction of substituents onto the pyrazole core dramatically influences its chemical behavior. In the case of this compound, the two chlorine atoms act as electron-withdrawing groups, which can affect the reactivity of the pyrazole ring. The methyl groups, on the other hand, are electron-donating. This combination of substituents creates a unique electronic environment within the molecule, influencing its reactivity in various chemical reactions. The presence of chlorine atoms, for instance, enhances the compound's electrophilicity and stability.

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. nih.govmdpi.com A classical method for synthesizing the parent pyrazole ring was later developed by Hans von Pechmann in 1898. wikipedia.org Over the years, numerous synthetic methodologies have been developed to access a wide variety of substituted pyrazoles.

The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govslideshare.net This is famously known as the Knorr pyrazole synthesis. nih.gov For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole (B48361). wikipedia.orgwikipedia.org

Another significant synthetic route is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov Multicomponent reactions have also gained prominence as an efficient way to construct polysubstituted pyrazoles. nih.gov

The synthesis of halogenated pyrazoles like this compound often involves the direct chlorination of a pyrazole precursor. For example, the electrophilic chlorination of 1-methylpyrazole (B151067) can be achieved using a chlorinating agent in the presence of a Lewis acid catalyst. The synthesis of 3,5-dichloro-1-methylpyrazole, a related compound, can be achieved through the alkylation of 3,5-dichloropyrazole.

The academic and industrial significance of pyrazole derivatives is well-established. They are key components in many pharmaceutical drugs and agrochemicals. nih.govwikipedia.org For instance, some pyrazole derivatives are used as fungicides and herbicides. wikipedia.org

Current research on pyrazole derivatives, including halogenated ones like this compound, is focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted pyrazoles. mdpi.comtsijournals.com This includes the use of novel catalysts and reaction conditions.

Exploration of Biological Activity: The diverse pharmacological properties of pyrazoles continue to drive research into new derivatives with potential therapeutic applications. nih.govresearchgate.netnih.gov

Applications in Material Science: Pyrazole-based compounds are being investigated for their use in the development of new materials with specific optical or electronic properties. numberanalytics.com

Coordination Chemistry: Pyrazole derivatives are excellent ligands for metal ions, and their coordination complexes are a subject of ongoing study. The resulting metal-organic frameworks (MOFs) have potential applications in catalysis and gas storage.

Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization at different positions of the pyrazole ring, making it a versatile tool for organic chemists. Research continues to uncover new reactions and applications for this and other related halogenated pyrazoles.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWULABPOIGMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 1,4 Dimethylpyrazole and Its Analogues

Classical Synthetic Approaches to Pyrazole (B372694) Ring Systems

The cornerstone of pyrazole synthesis has traditionally been the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. This approach, known as the Knorr pyrazole synthesis, remains a widely utilized and fundamental method for constructing the pyrazole ring. nih.govbeilstein-journals.org

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), is a primary method for forming the pyrazole ring. nih.govbeilstein-journals.orgnih.gov This cyclocondensation reaction can be influenced by various factors, including the choice of hydrazine source and reaction conditions. orgsyn.orgscribd.com When a monosubstituted hydrazine reacts with an unsymmetrical β-diketone, a mixture of pyrazole isomers can be formed. researchgate.net The mechanism is complex, with the initial reaction potentially occurring at either nitrogen atom of the hydrazine and either carbonyl group of the diketone. researchgate.net The dehydration of an intermediate 3,5-dihydroxypyrazolidine is considered a key step that influences the final isomeric ratio. researchgate.net

The use of different hydrazine sources, such as hydrazine hydrate (B1144303) or hydrazine sulfate (B86663), can impact the reaction's efficiency and byproducts. For instance, using hydrazine hydrate in water can lead to high yields of 3,5-dimethylpyrazole (B48361) without inorganic byproducts. scribd.com In contrast, the reaction with hydrazine sulfate in aqueous alkali is another common method. orgsyn.org The reaction is often carried out at controlled temperatures to manage its exothermic nature. orgsyn.orgyoutube.com

Synthesis of 3,5-Dimethylpyrazole as a Precursor

A key intermediate in the synthesis of many substituted pyrazoles is 3,5-dimethylpyrazole. wikipedia.org It is synthesized through the condensation of acetylacetone and a hydrazine source. wikipedia.org The reaction involves mixing acetylacetone with hydrazine hydrate or hydrazine sulfate, often in the presence of a base like sodium hydroxide. orgsyn.orgscribd.comyoutube.com The reaction is typically performed at a cooled temperature, such as 15°C, to control the exothermic reaction. orgsyn.orgscribd.com

Different solvents and catalysts can be employed. For example, the reaction can be carried out in water, ethanol, or even under solvent-free conditions. scribd.comchemicalbook.com The use of hydrazine hydrate has been reported to give higher yields compared to hydrazine sulfate. scribd.com The product, 3,5-dimethylpyrazole, is a white solid with a melting point of around 107-108°C. orgsyn.org

Table 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine and Acetylacetone

| Hydrazine Source | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine Sulfate | Sodium Hydroxide | Water | 1 hour | 77-81 | orgsyn.org |

| Hydrazine Hydrate | None | Water | 2 hours | 95 | scribd.com |

| Hydrazine Hydrate | Acid (e.g., acetic acid) | Alcohol/Water/Amine | Not specified | Not specified | chemicalbook.com |

| Hydrazine Sulfate | Sodium Hydroxide | Water/Ether | 1 hour | 72 | youtube.com |

Targeted Synthesis of 3,5-Dichloro-1,4-dimethylpyrazole

Once the 3,5-dimethylpyrazole precursor is obtained, the next steps involve targeted modifications to introduce the desired chloro and methyl groups at specific positions on the pyrazole ring.

Regioselective Chlorination Strategies

The chlorination of pyrazoles can be achieved using various chlorinating agents. A common and effective method for the chlorination of pyrazoles like 3,5-dimethylpyrazole is the use of trichloroisocyanuric acid (TCCA). rsc.orgrsc.org This method is often performed under solvent-free mechanochemical conditions, which is considered a green chemistry approach as it reduces solvent consumption. rsc.orgrsc.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism to yield 4-chloropyrazole derivatives. rsc.org For instance, the mechanochemical chlorination of 3,5-dimethylpyrazole with TCCA can produce 4-chloro-3,5-dimethylpyrazole in high yield. rsc.org

N-Methylation and C-Methylation Pathways

N-methylation of nitrogen-containing heterocycles like pyrazoles is a crucial step in the synthesis of many derivatives. A variety of methylating agents can be used, including dimethyl carbonate, which is considered an environmentally friendly option. eurekaselect.comresearchgate.net The reaction with dimethyl carbonate can be carried out at elevated temperatures without a catalyst or solvent. researchgate.net Other methods involve the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the methylation process. st-andrews.ac.uknih.gov The mechanism of N-methylation can vary depending on the catalyst used. nih.gov Another approach for N-dimethylation involves using formaldehyde (B43269) as the carbon source with a ruthenium nanoparticle catalyst. nih.gov

Advanced Synthetic Approaches for Pyrazole Derivatives

Beyond the classical Knorr synthesis, a variety of advanced methods have been developed for the synthesis of pyrazole derivatives, offering greater efficiency, regioselectivity, and access to a wider range of functionalized products. mdpi.comias.ac.in

One-pot multicomponent reactions have emerged as a powerful strategy, allowing for the construction of complex pyrazole structures in a single step from multiple starting materials. nih.govmdpi.com These methods often involve the in situ generation of key intermediates like 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org For example, a one-pot synthesis can involve the reaction of enolates with carboxylic acid chlorides to form the 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org

The use of novel catalysts, such as nano-ZnO, has been shown to be highly efficient for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Microwave-assisted synthesis and flow chemistry are other modern techniques that offer advantages such as reduced reaction times and improved safety. nih.govresearchgate.net Flow chemistry, in particular, has been applied to the Knorr cyclocondensation to produce pyrazole derivatives continuously. nih.gov Furthermore, methods utilizing transition metal-free continuous-flow processes have been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. nih.gov

Transition-Metal Catalyzed Reactions

Transition-metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. These methods often involve the direct functionalization of C-H bonds, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.govrsc.org

Recent advancements have focused on the use of various transition metals to catalyze the formation of C-C and C-heteroatom bonds on the pyrazole ring. nih.gov For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes has been shown to produce highly substituted pyrazoles under mild conditions. organic-chemistry.org This process involves the cleavage of a C-N bond in the hydrazine and subsequent intramolecular cyclization. organic-chemistry.org

Another approach utilizes iron(III) in combination with ionic liquids as an efficient homogeneous catalyst for the condensation of 1,3-diketones with hydrazines. ias.ac.in This method allows for the synthesis of pyrazole derivatives at room temperature and the catalyst can be reused for several cycles, highlighting its potential for greener synthesis. ias.ac.in The use of palladium catalysts is also prevalent in C-H arylation of pyrazoles, where the inherent electronic properties of the pyrazole ring direct the substitution to specific positions. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium catalyst | Hydrazines, Alkynes | Highly substituted pyrazoles | Mild conditions, C-N bond cleavage |

| Fe(III) with ionic liquid | 1,3-Diketones, Hydrazines | Pyrazole derivatives | Room temperature, Reusable catalyst |

| Palladium catalyst | Pyrazoles, Aryl halides | C-H arylated pyrazoles | Direct C-H functionalization |

Photoredox-Initiated Transformations

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the synthesis of complex organic molecules, including pyrazoles. organic-chemistry.org These reactions are typically conducted under mild conditions and can utilize air as a terminal oxidant. researchgate.net

One strategy involves a relay visible-light photoredox catalysis for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This method is notable for functionalizing three C-H bonds of the hydrazone in a single, efficient process. acs.org Another innovative approach uses a domino sequence of a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org In this reaction, an α,β-unsaturated aldehyde acts as a synthetic equivalent of an alkyne, with the aldehyde group serving as a photoremovable directing group. organic-chemistry.orgacs.org This allows for the regioselective synthesis of tri- and tetrasubstituted pyrazoles. acs.org

Furthermore, organic photocatalysts, such as 2,4,6-triphenylpyrrolium tetrafluoroborate (B81430) (TPT), have been employed for the nucleophilic aromatic substitution of unactivated fluoroarenes with pyrazole derivatives, expanding the toolkit for modifying the pyrazole core. rsc.org

| Method | Key Intermediates/Reactants | Product Type | Noteworthy Aspect |

| Relay Photoredox Catalysis | Hydrazones, 2-bromo-1,3-dicarbonyls | Substituted pyrazoles | Step-economical, C-H functionalization |

| Photoclick/Deformylation | Diaryltetrazoles, α,β-Unsaturated aldehydes | Tri- and tetrasubstituted pyrazoles | Aldehyde as a photoremovable directing group |

| Organic Photoredox Catalysis | Fluoroarenes, Pyrazole derivatives | Azole arenes | Mild conditions for SNAr |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. rsc.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the need for purification of intermediates. ut.ac.ir

A variety of pyrazole derivatives can be synthesized using MCRs. For example, a facile synthesis of polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridine derivatives has been reported through the one-pot reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water. longdom.org Another example is the iodine-catalyzed multicomponent reaction for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov

The synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often facilitated by a catalyst. rsc.org These reactions highlight the versatility of MCRs in constructing complex heterocyclic systems from simple starting materials. researchgate.net

| Reactant Combination | Catalyst/Conditions | Product Type |

| Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Ammonium (B1175870) acetate, Water, Reflux | Polyfunctionally substituted pyrazoles |

| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Iodine, MeCN, Reflux | 5-amino-4-(arylselanyl)-1H-pyrazoles |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Various catalysts (e.g., sodium gluconate) | Dihydropyrano[2,3-c]pyrazoles |

1,3-Dipolar Cycloaddition Reactions (e.g., utilizing diazo compounds)

The 1,3-dipolar cycloaddition is a classic and powerful method for the synthesis of five-membered heterocyclic rings, including pyrazoles. nih.govacs.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is often an alkyne or an alkene. youtube.com

A significant advancement in this area is the in situ generation of diazo compounds, which circumvents the need to handle these potentially explosive intermediates. researchgate.net For instance, diazo compounds can be generated from tosylhydrazones, which are formed in situ from aldehydes and tosylhydrazine. nih.gov These diazo compounds can then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. researchgate.net

The 1,3-dipolar cycloaddition of α-diazo-β-ketophosphonates, sulfones, and esters with electron-deficient alkenes is another atom-economic strategy for constructing functionalized pyrazoles. nih.gov Furthermore, intramolecular 1,3-dipolar cycloadditions of alkyne-tethered tosylhydrazones provide a transition-metal-free route to fused polycyclic pyrazoles in high yields. acs.org

| 1,3-Dipole Source | Dipolarophile | Product Type | Key Feature |

| In situ generated diazo compounds (from aldehydes) | Terminal alkynes | 3,5-Disubstituted pyrazoles | Avoids isolation of diazo compounds |

| α-Diazo-β-ketophosphonates/sulfones/esters | Electron-deficient alkenes | Functionalized pyrazoles | Atom-economic |

| Alkyne-tethered tosylhydrazones | Intramolecular alkyne | Fused polycyclic pyrazoles | Transition-metal-free |

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to develop more sustainable and environmentally friendly processes. nih.gov This includes the use of safer solvents, renewable energy sources, and the development of solvent-free and catalyst-free reaction conditions. nih.govnih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the use of potentially toxic and volatile organic compounds. tandfonline.comtandfonline.com Several methods for pyrazole synthesis have been adapted to solvent-free conditions.

For example, the synthesis of a series of pyrazole derivatives has been achieved at room temperature under solvent-free conditions in the presence of tetrabutylammonium (B224687) bromide, an organic ionic salt. tandfonline.comtandfonline.com Another approach involves the reaction of α-keto acid compounds or β-diketones with hydrazinium (B103819) carboxylate in a closed vial with heating, which proceeds to completion in a relatively short time. chemicalbook.com The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of α-diazocarbonyl substrates to alkynes can also be conducted under solvent-free conditions by simple heating, affording the products in high yields without the need for purification. rsc.org

| Reaction Type | Catalyst/Reagent | Conditions |

| Cyclization | Tetrabutylammonium bromide | Room temperature, Solvent-free |

| Condensation | Hydrazinium carboxylate | 70-90 °C, Solvent-free |

| 1,3-Dipolar Cycloaddition | None (heating) | Solvent-free |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique in green chemistry, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.netbenthamdirect.comrsc.orgdergipark.org.tr

The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to produce 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles has been successfully carried out using microwave irradiation under solvent-free conditions. researchgate.net This method demonstrates better yields and shorter reaction times compared to conventional heating in a solvent. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component condensation reaction has been shown to be more efficient under microwave irradiation, with a reaction time of just 25 minutes compared to 1.4 hours with conventional heating. nih.gov Microwave irradiation has also been effectively used to synthesize 5-aminopyrazoles from substituted hydrazines and β-ketoesters in excellent yields. rsc.org

| Reaction Type | Reactants | Microwave Conditions | Comparison with Conventional Method |

| Cyclocondensation | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | Better yields, shorter reaction times |

| Four-component condensation | Acetoacetic ester, Hydrazine hydride, Aldehydes, Malononitrile | H2O–ethanol solvent | 25 min vs 1.4 hours |

| Aminopyrazole synthesis | Substituted hydrazines, β-ketoesters | Not specified | Excellent yields |

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has been shown to accelerate reactions and enhance yields through the phenomenon of acoustic cavitation. While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented, research on structurally related chlorinated pyrazole derivatives demonstrates the potential of this technique.

One notable study details the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions. researchgate.net This method provides a rapid and efficient pathway to these complex molecules, showcasing the utility of ultrasound in constructing chlorinated pyrazole frameworks. The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various chalcone-like heteroanalogues and hydrazines under sonication resulted in good to excellent yields within a significantly reduced timeframe (2–20 minutes) compared to conventional heating methods. researchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure. researchgate.net

The advantages of ultrasonic-assisted synthesis for pyrazole derivatives are numerous, including shorter reaction times, milder conditions, and often higher yields. researchgate.netnih.gov The physical effects of acoustic cavitation, such as the formation and collapse of microbubbles, create localized high-pressure and high-temperature zones, which can enhance mass transfer and accelerate chemical reactions. researchgate.net These green aspects make it an attractive alternative to traditional synthetic protocols that often require prolonged heating and the use of hazardous solvents. researchgate.netsci-hub.se

Below is a table summarizing the ultrasonic-assisted synthesis of chlorinated pyrazole analogues:

Table 1: Ultrasonic-Assisted Synthesis of Chlorinated Pyrazole Analogues

| Reactants | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

|---|

Application of Environmentally Benign Catalysts

The shift towards sustainable chemical manufacturing has spurred the development and application of environmentally benign catalysts for the synthesis of pyrazole derivatives. nih.gov These green catalysts are typically characterized by their low toxicity, reusability, and ability to function under mild conditions, often in aqueous media. nih.govresearchgate.net While direct examples for this compound are limited, the synthesis of its analogues using green catalysts is well-documented.

Ammonium chloride (NH₄Cl) has been successfully employed as a cost-effective and non-toxic catalyst for the synthesis of pyranopyrazoles and 3,5-dimethyl pyrazole. researchgate.netjetir.org In one study, the four-component condensation of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) was efficiently catalyzed by ammonium chloride in water, adhering to the principles of green chemistry. researchgate.net Similarly, the Knorr pyrazole synthesis of 3,5-dimethyl pyrazole was achieved using ammonium chloride as a green catalyst in ethanol, a renewable solvent. jetir.org

Nanocatalysts also represent a significant advancement in green pyrazole synthesis. For instance, a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been used for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature. nih.gov This method offers high catalytic efficiency, excellent yields, and catalyst reusability. nih.gov Other notable examples include the use of Mn/ZrO₂ and nano-titania for the synthesis of pyranopyrazoles, which also provide excellent yields and can be recycled. mdpi.com The use of these heterogeneous catalysts simplifies product purification and minimizes waste, contributing to a more sustainable synthetic process. researchgate.netmdpi.com

The following table presents a selection of environmentally benign catalysts used in the synthesis of pyrazole analogues:

Table 2: Environmentally Benign Catalysts for the Synthesis of Pyrazole Analogues

| Pyrazole Analogue | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyranopyrazoles | Ammonium Chloride | Water, Reflux | Not Specified | researchgate.net |

| 3,5-Dimethyl Pyrazole | Ammonium Chloride | Ethanol | Not Specified | jetir.org |

| 4H-Pyrano[2,3-c]pyrazoles | Ag/La-ZnO Nanoparticles | Solvent-free, Grinding, Room Temp. | High | nih.gov |

| Pyranopyrazole derivatives | Mn/ZrO₂ | Ethanol, 80°C, Ultrasound | 88-98 | mdpi.com |

Chemical Transformations and Reaction Mechanisms of 3,5 Dichloro 1,4 Dimethylpyrazole

Oxidation Reactions

Selective Side-Chain Oxidation (e.g., to pyrazole (B372694) carboxylic acids)

The selective oxidation of the 4-methyl group of 3,5-dichloro-1,4-dimethylpyrazole to a carboxylic acid functionality is a significant transformation. Research has demonstrated that this can be achieved with high yield through cobalt-catalyzed liquid phase oxidation. oup.com In a specific example, using a catalytic system composed of cobalt(II) acetate, manganese(II) acetate, and bromide ions, this compound was oxidized with molecular oxygen to produce 3,5-dichloro-1-methylpyrazole-4-carboxylic acid in a yield exceeding 95%. oup.com This method presents a more efficient and environmentally friendly alternative to traditional permanganate (B83412) oxidation, which often results in lower yields and significant manganese waste. oup.comresearchgate.net

The reaction is typically carried out in acetic acid at elevated temperatures and pressures. oup.com The presence of both cobalt and manganese catalysts is crucial, with the optimal Mn/Co ratio being between 0.2 and 0.3 for maximum reaction rate. oup.com Bromide ions also play an essential role in the catalytic cycle, as the oxidation does not proceed in their absence. oup.com The proposed mechanism involves the formation of a radical species at the 4-methyl group, which is then further oxidized to the carboxylic acid. oup.com

Other methods for introducing carboxylic acid groups into pyrazole rings include the oxidation of formyl groups, substitution of halogens via organolithium intermediates, and hydrolysis of trichloromethyl derivatives. researchgate.netnih.gov

Table 1: Cobalt-Catalyzed Oxidation of Various Methylpyrazoles oup.com

| Starting Material | Reaction Time (h) | Conversion (%) | Yield (%) | Catalyst System |

| This compound | 1 | 97.8 | 93.3 | Co-Mn-Br |

| 1,4-dimethylpyrazole (B91193) | 1 | 98.7 | 94.4 | Co-Mn-Br |

| 3,5-dibromo-1,4-dimethylpyrazole | 1 | 53.2 | 41.7 | Co-Mn-Br |

| 3,5-dichloro-4-methylpyrazole | 4 | 94.1 | 82.7 | Co-Mn-Br |

| 3-chloro-4-methylpyrazole | 1 | 93.8 | 90.8 | Co-Mn-Br |

Electrophilic Substitution Reactions (e.g., at C-4 position)

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes the C-4 position particularly susceptible to electrophilic attack. quora.com The two nitrogen atoms in the ring influence the electron density, with the C-4 carbon being the most electron-rich position. quora.com This makes it the primary site for electrophilic aromatic substitution reactions. While pyrazoles are generally less reactive towards electrophilic substitution than pyrrole, they are more reactive than benzene (B151609). quora.com

For 1,4-dimethylpyrazoles, the C-4 position is already substituted. However, understanding the principles of electrophilic substitution is key to functionalizing related pyrazole structures. For instance, in pyrazoles lacking a substituent at the C-4 position, reactions like halogenation (bromination or chlorination) occur readily at this site. researchgate.netresearchgate.net The introduction of substituents on the pyrazole ring can influence the reactivity; donor groups like methyl or ethyl tend to promote bromination. researchgate.net

In the broader context of pyrazole chemistry, various electrophilic substitution reactions have been developed to introduce functional groups at the C-4 position. For example, thiocyanation and selenocyanation of N-aryl-3,5-dimethylpyrazoles at the C-4 position can be achieved using PhICl₂ in the presence of NH₄SCN or KSeCN. beilstein-journals.org The proposed mechanism involves the in situ generation of an electrophilic thiocyano or selenocyano species that then attacks the electron-rich C-4 position of the pyrazole ring. beilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring are generally less common than electrophilic substitutions due to the electron-rich nature of the ring, which tends to repel nucleophiles. encyclopedia.pubmdpi.com However, the presence of electron-withdrawing groups or conversion of the pyrazole to a pyrazolium (B1228807) salt can facilitate nucleophilic attack.

In the case of this compound, the two chlorine atoms are potential sites for nucleophilic substitution. These reactions typically require harsh conditions. mdpi.com The general mechanism for nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a transient, negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com The reactivity of halopyridines, which are analogous to halopyrazoles, in NAS reactions is well-documented and often requires heating. youtube.com

There are two primary mechanisms for nucleophilic substitution: Sₙ1 and Sₙ2. youtube.com The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the Sₙ2 mechanism is a one-step, concerted process. youtube.comyoutube.com The specific mechanism that occurs depends on the substrate, nucleophile, leaving group, and reaction conditions. youtube.com For aromatic systems, the SₙAr mechanism, which proceeds through an addition-elimination pathway, is more common than Sₙ1 or Sₙ2. youtube.com

Coordination Chemistry and Ligand Development

Formation of Metal Complexes with Pyrazole Derivatives

Pyrazole and its derivatives, including this compound, are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. acs.orgnih.gov The lone pair of electrons on the sp²-hybridized "pyridinic" nitrogen atom is readily available for coordination. nih.gov These ligands can form stable complexes with a wide variety of transition metals, including copper, nickel, cobalt, iron, and ruthenium. nih.govresearchgate.netresearchgate.net

The synthesis of these metal complexes typically involves reacting the pyrazole derivative with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the ligands. researchgate.net The nature of the substituents on the pyrazole ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting metal complex. acs.org

Table 2: Examples of Metal Complexes with Pyrazole-Type Ligands

| Ligand | Metal Ion | Resulting Complex | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | [Cu(L)₂(C₂H₅OH)₂]·(NO₃)₂ | nih.gov |

| N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide | Various (Cu, Ni, Co, etc.) | Various | researchgate.netepa.gov |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ru(II), Os(II), Ir(III) | Pincer-type complexes | nih.gov |

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes containing pyrazole-based ligands have shown significant promise as catalysts in a range of organic transformations. acs.orgnih.gov The versatility of the pyrazole scaffold allows for fine-tuning of the steric and electronic properties of the catalyst by modifying the substituents on the pyrazole ring. acs.org

For example, ruthenium and iridium complexes with pincer-type pyrazole ligands have been successfully employed as catalysts in hydrogenation and transfer hydrogenation reactions of ketones, nitriles, and esters. nih.gov In these systems, the pyrazole N-H protons can participate in the catalytic cycle, for instance, by facilitating the heterolytic cleavage of dihydrogen or acting as a proton shuttle. nih.gov

Palladium complexes with pyrazole-based N-heterocyclic carbene (NHC) ligands have demonstrated catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. acs.org The substituents on the pyrazole ring have been shown to have a significant effect on the catalytic activity of these complexes. acs.org

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1,4 Dimethylpyrazole Analogues

Systematic Structural Modifications for Bioactivity Profiling

Systematic structural modifications of pyrazole (B372694) derivatives are a cornerstone of SAR studies, aiming to delineate the impact of various functional groups on their biological activity. This approach involves the synthesis of a series of analogues where specific parts of the molecule are methodically changed.

One common modification strategy involves the substitution at different positions of the pyrazole ring. For instance, in a series of 3,5-dimethylpyrazole (B48361) derivatives designed as phosphodiesterase type 4 (PDE4) inhibitors, researchers synthesized compounds with a 5-phenyl-2-furan moiety. nih.gov This systematic approach allowed for the evaluation of how different substituents on the phenyl ring influence the inhibitory activity against PDE4B. nih.gov

Another key area of modification is the nature of the substituent groups themselves. Studies on other heterocyclic compounds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogues targeting PPARγ, have shown that the electronic properties of substituents are crucial. nih.gov For example, the introduction of electron-withdrawing groups like fluorine, bromine, and chlorine on a benzene (B151609) ring was associated with stronger biological activity, whereas electron-donating groups like methyl groups led to diminished activity. nih.gov This principle of modifying electronic properties is a fundamental tool in bioactivity profiling.

The length and composition of side chains attached to the core pyrazole structure also represent a significant avenue for systematic modification. In a study of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic, the length of the ω-alkanoic acid side chain was found to be a critical determinant of potency. nih.gov Specifically, a side chain of eight or nine atoms was identified as optimal for inhibiting ADP-induced human platelet aggregation. nih.gov

These systematic modifications, by providing a diverse set of analogues, enable a comprehensive profiling of the bioactivity, revealing which structural features are essential for the desired biological effect.

Influence of Substituent Position and Nature on Biological Efficacy

The biological efficacy of 3,5-dichloro-1,4-dimethylpyrazole analogues is profoundly influenced by both the position and the chemical nature of their substituents. This is a recurring theme in SAR studies across various pyrazole-based compounds.

The position of a substituent can dictate its interaction with the biological target. For instance, in the development of 3,5-dimethylpyrazole derivatives as PDE4 inhibitors, it was found that introducing substituent groups at the para-position of a phenyl ring was particularly beneficial for enhancing inhibitory activity against PDE4B. nih.gov This suggests that the para-position allows for an optimal orientation of the substituent to interact with a specific region within the enzyme's active site.

The nature of the substituent, encompassing its electronic and steric properties, is equally critical. In the same study of PDE4 inhibitors, a methoxy (B1213986) group at the para-position was highlighted as being especially helpful for enhancing inhibitory activity. nih.gov The methoxy group, being electron-donating and capable of hydrogen bonding, likely contributes to a more favorable binding interaction.

Furthermore, studies on INT131 analogues have demonstrated the significance of halogen bonding. nih.gov Structural analysis revealed that a bromine atom at a specific position on a benzene ring could form a halogen bond with the backbone nitrogen atom of an amino acid in the target protein, leading to better packing within the ligand-binding pocket and higher affinity. nih.gov This illustrates how the specific nature of a substituent (in this case, bromine) can lead to specific, high-affinity interactions.

The following table summarizes the influence of substituent modifications on the bioactivity of pyrazole analogues based on published research findings.

| Core Structure | Modification | Position | Substituent Nature | Effect on Bioactivity | Reference |

| 3,5-Dimethylpyrazole | Addition of 5-phenyl-2-furan moiety | para-position of phenyl ring | Methoxy group | Enhanced PDE4B inhibitory activity | nih.gov |

| 3,4,5-Triphenyl-1H-pyrazole | Variation of ω-alkanoic acid side chain | N/A | 8 or 9 atoms long | Optimal for inhibition of platelet aggregation | nih.gov |

| INT131 Analogue | Substitution on benzene ring A | Position 4 | Electron-withdrawing groups (F, Br, Cl) | Increased transcriptional potency for PPARγ | nih.gov |

| INT131 Analogue | Substitution on benzene ring A | Position 4 | Bromine | Forms halogen bond, enhances packing and affinity | nih.gov |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery for understanding and predicting the biological activity of chemical compounds. nih.gov QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

These models are built by considering various physicochemical properties and structural features, known as descriptors. nih.gov For pyrazole-based compounds, these descriptors can include steric hindrance, hydrogen bond donors and acceptors, and hydrophobic interactions, which are integral to three-dimensional QSAR (3D-QSAR) studies. nih.gov More advanced methods like four-dimensional QSAR (4D-QSAR) and five-dimensional QSAR (5D-QSAR) also account for the different conformations of the ligand and its interactions with the receptor. nih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known activities is divided into a training set and a test set. mdpi.com The training set is used to build the model, while the test set is used to validate its predictive power. mdpi.com Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to assess the quality of the model. mdpi.com An R² value close to 1.0 indicates a good fit of the data to the regression model, and a Q² value greater than 0.5 is generally considered statistically significant. mdpi.com

For instance, in a 3D-QSAR study of pyrazolo[3,4-d]pyrimidine derivatives, a statistically significant model with an R² of 0.96 and a Q² of 0.57 was developed. mdpi.com Such models can then be used for virtual screening of large compound libraries to identify new potential inhibitors. nih.gov

Contour maps generated from 3D-QSAR models, such as those from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.netnih.gov This information is invaluable for designing new compounds with improved efficacy. researchgate.netnih.gov For example, a CoMSIA model for 3,5-diaryl-1H-pyrazole derivatives identified key structural requirements for their activity as acetylcholinesterase inhibitors. researchgate.netnih.gov

By leveraging computational power, QSAR studies can significantly reduce the time and cost associated with the synthesis and testing of new compounds, making the drug discovery process more efficient and targeted. nih.gov

| QSAR Method | Key Feature | Application |

| 2D-QSAR | Based on 2D structural representations and physicochemical properties. | Initial screening and prediction based on simpler descriptors. |

| 3D-QSAR | Considers the 3D structure and properties like steric and electrostatic fields. | Provides a more detailed understanding of ligand-receptor interactions. |

| 4D-QSAR | Incorporates multiple conformations of the ligand. | Accounts for the flexibility of the ligand in its biological environment. |

| 5D-QSAR | Includes multiple representations of ligands in docked complexes. | Models the dynamic nature of ligand-receptor binding. |

| CoMFA/CoMSIA | Generates contour maps to visualize favorable and unfavorable regions for activity. | Guides the rational design of new analogues with enhanced potency. |

Mechanistic Research on Biological Activities Excluding Clinical/toxicological Profiles

Enzyme Activity Modulation in Biological Systems (e.g., nitrification inhibition)

While direct studies on 3,5-dichloro-1,4-dimethylpyrazole's effect on enzyme activity are limited, research on analogous compounds, particularly 3,5-dimethylpyrazole (B48361) (DMP), provides a strong precedent for its potential as an enzyme modulator. DMP is a well-documented nitrification inhibitor, a process critical in the nitrogen cycle.

Heterocyclic nitrogen compounds that contain two adjacent nitrogen atoms, such as DMP, are known to significantly inhibit soil nitrification. mdpi.com The mechanism primarily involves the inhibition of ammonia-oxidizing bacteria (AOB). Research has shown that DMP can effectively decrease soil nitrate (B79036) reductase activity while increasing nitrite (B80452) reductase and dehydrogenase activities. mdpi.com This modulation of enzyme activity is dose-dependent. mdpi.com For instance, in brown soil, DMP at a concentration of 0.025 g kg⁻¹ of dry soil demonstrated the most potent inhibitory effect on nitrogen transformation. mdpi.com The application of DMP leads to a reduction in nitrate leaching and gaseous nitrogen emissions by delaying the formation of nitrate-N. mdpi.com

Another related compound, 3,4-dimethylpyrazole phosphate (B84403) (DMPP), is also a highly effective nitrification inhibitor. nih.gov It functions by slowing down the nitrification process, thereby promoting nitrogen use efficiency in agricultural systems. nih.gov Studies have indicated that DMPP's inhibitory effects are transient and are associated with a significant decrease in the abundance of ammonia-oxidizing bacteria. nih.gov

Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on nitrification enzymes. The presence of chloro groups might influence its potency and specificity, a hypothesis that warrants further investigation.

Molecular Interaction Mechanisms with Biological Targets (e.g., protein binding)

The molecular interactions of pyrazole-based compounds with biological targets are diverse and are fundamental to their biological activities. For nitrification inhibitors like DMP, a key mechanism of action is the chelation of metal ions that are essential cofactors for enzymes in the nitrification pathway. nih.gov

Research has demonstrated that DMP and its derivatives can form complexes with copper (Cu²⁺) cations. nih.gov Copper is an indispensable cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. By chelating copper, these pyrazole (B372694) compounds inhibit the function of AMO, thereby suppressing the growth and activity of ammonia-oxidizing bacteria. nih.gov

In the context of other biological targets, studies on different substituted pyrazoles have provided insights into their protein binding capabilities. For example, a series of 3,5-dimethylpyrazole derivatives were designed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.netmdpi.com Molecular docking studies suggested that the introduction of specific substituent groups on the phenyl ring of these derivatives enhanced their inhibitory activity against PDE4B. researchgate.netmdpi.com

Furthermore, research on 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone revealed specific molecular interactions. X-ray crystallography showed that these compounds could establish an additional interaction with the phenylalanine residue at position 138 (Phe138) of the protein, leading to a significant increase in binding potency. researchgate.net This highlights the potential for chlorinated pyrazole derivatives to form specific and potent interactions with protein targets. The dichloro substitution on the this compound molecule likely influences its electronic properties and steric hindrance, which in turn would affect its binding affinity and selectivity for various biological targets.

Cellular Pathway Investigations (e.g., antiproliferative effects in in vitro cell models)

The pyrazole scaffold is a common feature in many compounds with demonstrated antiproliferative and cytotoxic activities against various cancer cell lines. Investigations into the cellular pathways affected by these compounds have revealed several mechanisms of action.

Studies on various pyrazole derivatives have shown their potential to induce cell cycle arrest and apoptosis. For instance, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives found that the most cytotoxic compound in their series caused a significant cell cycle arrest in the S-phase in Jurkat leukemia cells and increased the proportion of cells in the sub-G0/G1 phase in both K562 and Jurkat cell lines. nih.gov The treated cells exhibited morphological changes characteristic of apoptosis, which was confirmed by the externalization of phosphatidylserine (B164497) and DNA fragmentation. nih.gov The mechanism was suggested to involve the intrinsic apoptosis pathway, as evidenced by mitochondrial damage and an increased Bax/Bcl2 ratio. nih.gov

Another study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated their ability to reduce mTORC1 activity and modulate autophagy in pancreatic cancer cells. nih.gov These compounds showed submicromolar antiproliferative activity and were found to disrupt autophagic flux under specific nutrient conditions. nih.gov

The table below summarizes the observed antiproliferative effects and cellular pathway modulations of various pyrazole derivatives in different cancer cell lines. While these findings are for related compounds, they underscore the potential of the pyrazole chemical structure, including that of this compound, as a basis for the development of new anticancer agents.

Table 1: Antiproliferative and Cellular Pathway Effects of Various Pyrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives | K562, Jurkat (human acute leukemia) | S-phase cell cycle arrest (Jurkat), increased sub-G0/G1 population, induction of apoptosis via intrinsic pathway. | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (pancreatic cancer) | Submicromolar antiproliferative activity, reduction of mTORC1 activity, modulation of autophagy. | nih.gov |

| 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one | HL60, K562 (leukemia), WiDR (colon cancer) | Antiproliferative activity, induction of apoptosis (increase in sub-G0-G1 peak). | nih.gov |

| 3,5-dimethyl-pyrido-1,2,3,5-tetrazepin-4-one (PYRZ) | OVCAR-3 (human ovarian tumor) | Inhibition of DNA, RNA, and protein synthesis; dose-dependent DNA fragmentation. | nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colorectal cancer) | Inhibition of cell growth, high level of ROS production, inhibition of DVL1 in the WNT pathway. | mdpi.com |

| Pd(II) complexes with N'-methyl-3,5-dimethyl-1-thiocarbamoylpyrazole | MCF-7 (breast cancer), A549 (lung cancer) | Antiproliferative activity, inhibition of human topoisomerase II and cathepsins B and L. | researchgate.net |

Computational and Theoretical Investigations of 3,5 Dichloro 1,4 Dimethylpyrazole

Quantum Mechanical Calculations (e.g., DFT, B3LYP, MP2)

No published studies were found that performed quantum mechanical calculations, such as Density Functional Theory (DFT) with B3LYP or Møller-Plesset (MP2) methods, on 3,5-dichloro-1,4-dimethylpyrazole. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule. For related pyrazole (B372694) compounds, these methods have been successfully applied to determine molecular characteristics. nih.govresearchgate.net

Molecular Geometry and Conformation Analysis

There is no available data from quantum mechanical calculations or experimental studies detailing the optimized molecular geometry, including bond lengths, bond angles, and conformational analysis, of this compound.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound are not available in the reviewed literature. Vibrational analysis, which helps in the identification and characterization of functional groups and vibrational modes, has been conducted for similar pyrazole structures but not for this specific dichlorinated and N-methylated derivative. nih.govresearchgate.netnih.gov

Electronic Structure and Reactivity Descriptors (e.g., FMO, NBO, MEP, ELF, LOL maps)

Detailed analyses of the electronic structure of this compound, including Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) maps, Electron Localization Function (ELF), and Local Orbital Locator (LOL) maps, have not been reported. These descriptors are vital for predicting the reactivity, stability, and interaction sites of a molecule. nih.gov

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules or solvent environments.

Studies on Proton Transfer Dynamics and Intermolecular Hydrogen Bonding

The structure of this compound lacks an N-H proton on the pyrazole ring due to the presence of a methyl group at the N1 position. guidechem.com Consequently, studies on proton transfer dynamics and intermolecular hydrogen bonding involving a pyrazole N-H donor are not applicable to this compound.

Molecular Docking and Ligand-Target Interaction Prediction

While molecular docking is a common technique used to predict the binding affinity and interaction of pyrazole derivatives with various biological targets, mdpi.comnih.govresearchgate.net no studies have been published that specifically report the use of this compound as a ligand in molecular docking simulations. Therefore, there is no data on its predicted interactions with any protein targets.

Applications of 3,5 Dichloro 1,4 Dimethylpyrazole and Its Derivatives Non Medicinal/non Clinical

Agrochemical Applications

The structural features of pyrazole (B372694) compounds have made them a fertile ground for the development of new agrochemicals. Research into 3,5-Dichloro-1,4-dimethylpyrazole and its related structures has explored their potential in crop protection and soil management.

Development of Herbicidal Compounds

While the broader class of pyrazole-containing molecules has produced several commercial herbicides, specific research on the herbicidal activity of this compound is limited in publicly available literature. However, a closely related derivative, 3,5-dichloro-1-methylpyrazole-4-carboxylic acid methyl ester, has been identified as a valuable intermediate in the synthesis of herbicides intended for use in corn fields. google.com This suggests that the dichlorinated pyrazole core is a key pharmacophore for achieving herbicidal effects. The development of such herbicides often involves the reaction of a chlorinating agent with a pyrazole-4-carboxylic acid ester precursor. google.com

Development of Insecticidal Compounds

The pyrazole chemical class is well-established in the insecticide market, with notable examples like fipronil. These compounds often target the insect's nervous system. While direct studies on the insecticidal properties of this compound are not widely reported, the broader family of N-pyridylpyrazole derivatives, which share a substituted pyrazole core, are known for their potent insecticidal activity against a range of pests. orgsyn.org The design of novel insecticides often involves the modification of the pyrazole ring and its substituents to enhance efficacy and spectrum of activity. frontiersin.org

Nitrification Inhibitors in Agricultural Soil Management

The management of nitrogen in agricultural soils is crucial for optimizing crop yields and minimizing environmental pollution. Nitrification, the process by which ammonia (B1221849) is converted to nitrate (B79036), can lead to nitrogen loss through leaching and denitrification. Nitrification inhibitors are compounds that slow this conversion, thereby improving nitrogen use efficiency.

Materials Science and Engineering

The unique chemical structure of pyrazoles also lends itself to applications in materials science, where they can be used as building blocks for functional molecules with tailored properties.

Functionalized Molecules for Polymer Modification and Surfactant Development

The use of pyrazole derivatives in polymer science is an area of active research. While specific examples involving this compound are not prominent in the literature, the related compound 3,5-dimethylpyrazole (B48361) is used as a blocking agent for isocyanates in the production of polyurethane coatings. atamanchemicals.com This application allows for the control of the curing process and enhances the storage stability of the coating formulations. chemicalbook.com

In the realm of surfactants, research has explored the synthesis of novel surfactant molecules from various heterocyclic cores. While direct synthesis of surfactants from this compound is not documented, the broader field of heterocyclic chemistry provides a basis for such potential applications.

Application in Dyes and Fluorescent Materials

Pyrazole-containing compounds have been utilized in the development of dyes and fluorescent materials. The pyrazole ring can act as a core scaffold in the design of molecules with specific photophysical properties. For instance, some pyrazole derivatives are used as intermediates in the manufacture of organic dyestuffs and photochemicals. atamanchemicals.com The introduction of different substituents onto the pyrazole ring allows for the tuning of the absorption and emission characteristics of the resulting molecules. While specific studies on dyes derived from this compound are not widely available, the general principles of chromophore design suggest that this compound could serve as a precursor for new colorants and fluorescent probes.

Components in High Energy Density Materials Research

Currently, there is no publicly available research or data to suggest the use of this compound as a component in high-energy density materials. While some pyrazole derivatives, such as those used to synthesize 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine, are precursors to energetic materials, specific information regarding the application of the chlorinated and N-methylated pyrazole in this field is not documented in the surveyed literature. chemistry-chemists.com

Role as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of fine chemicals, particularly for agricultural and pharmaceutical applications. justia.com Its chemical structure, featuring reactive chlorine atoms and a methyl group, allows for further functionalization to create more complex molecules.

One of the key applications of this compound is as a precursor for herbicides. justia.com The methyl group at the 4-position of the pyrazole ring can be oxidized to produce 3,5-dihalogeno-4-alkoxycarbonylpyrazoles. justia.com These resulting compounds are important intermediates in the manufacturing of various herbicides. justia.com A patent describes the synthesis of this compound by reacting 1,4-dimethylpyrazole (B91193) with bromine in the presence of iron powder and 1,2-dichloroethane, yielding the target compound which can then be used for further chemical transformations. justia.com

In addition to agrochemicals, this compound is noted as a vital intermediate in the production of pharmaceutical drugs. The halogenated pyrazole framework is a common structural motif in medicinal chemistry, and derivatives of this compound can be explored for various therapeutic applications.

Furthermore, this compound has been utilized in the field of organometallic chemistry. Research has shown that in reactions with zerovalent nickel complexes (Ni(0)Lm), the chlorine atom at the C(5)-position selectively reacts to form novel bis(pyrazolyl)nickel(II) complexes. researchgate.netresearchgate.net In these reactions, the C(3)–Cl bond remains intact. researchgate.netresearchgate.net Subsequent treatment of these organometallic complexes with sulfuric acid yields new dichloro monomers, demonstrating the utility of this compound in creating specialized chemical building blocks. researchgate.netresearchgate.net

The synthesis of halogenated pyrazoles is a critical first step in creating a wide array of more complex derivatives. researchgate.net The presence of halogen atoms provides sites for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures. researchgate.net

Environmental Considerations and Remediation of Pyrazole Compounds

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For 3,5-Dichloro-1,4-dimethylpyrazole, its persistence is influenced by the stability of the pyrazole (B372694) ring and the presence of both chlorine and methyl substituents.

Generally, the pyrazole ring is relatively stable due to its aromatic character. The introduction of chlorine atoms typically increases the persistence of organic compounds, making them more resistant to microbial degradation. epa.govnih.govresearchgate.netnih.gov Halogenated organic pollutants are often difficult to degrade and can bioaccumulate in the environment. acs.org

The degradation of pyrazole compounds can proceed through several pathways, including microbial degradation and photodegradation. For substituted pyrazoles, the nature and position of the substituents play a crucial role in determining the degradation pathway and rate.

Potential degradation pathways for this compound can be inferred from related compounds:

N-demethylation: The N-methyl group can be a site for initial microbial attack. Studies on the microbial degradation of other N-methylated compounds, such as N-methyl-2-pyrrolidone, have shown that N-demethylation is a key step in their breakdown. nih.govresearchgate.net

Dehalogenation: The carbon-chlorine bonds can be cleaved through reductive dechlorination under anaerobic conditions by certain microbial consortia. engineering.org.cnclu-in.org This process involves the replacement of a chlorine atom with a hydrogen atom.

Oxidation of Methyl Groups: The methyl groups on the pyrazole ring can be oxidized, potentially leading to the formation of carboxylic acid derivatives. researchgate.net

Ring Cleavage: Following initial transformations of the substituents, the pyrazole ring itself can be cleaved by microbial enzymes, leading to mineralization.

It is important to note that the combination of chlorine and methyl groups on the pyrazole ring likely makes this compound relatively persistent in the environment, and its complete degradation may require specific microbial populations and environmental conditions.

Impact on Soil Microbial Communities and Biogeochemical Cycles (e.g., nitrogen transformation)

The introduction of xenobiotic compounds like this compound into the soil can have significant impacts on the composition and function of soil microbial communities, which in turn affects crucial biogeochemical cycles.

Impact on Soil Microbial Communities:

Impact on Nitrogen Transformation:

A significant body of research exists on the impact of pyrazole derivatives, particularly those used as nitrification inhibitors, on the nitrogen cycle. These compounds are known to inhibit the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the first step of nitrification (the conversion of ammonium (B1175870) to nitrite). This inhibition leads to a reduction in nitrate (B79036) formation and leaching, as well as lower emissions of nitrous oxide, a potent greenhouse gas.

Table 1: Effects of Related Pyrazole Compounds on Soil Microbial Processes

| Compound/Treatment | Soil Type | Observed Effect on Microbial Community/Process | Reference(s) |

| Pre-chlorination | Sandy and silty-clay | Minimized changes in microbial communities in deeper soil layers compared to unchlorinated controls. | researchgate.netnih.gov |

| Chlorine dioxide | Replant soil | Significantly reduced the relative abundance of pathogenic fungi, such as Fusarium. | mdpi.com |

| 1,2-Dichlorobenzene | Anaerobic microcosms | Bacteria such as Pseudomonas and Sphingomonas showed resistance in the presence of nitrogen and phosphorus. | mdpi.com |

Advanced Remediation Technologies for Aqueous Pyrazole Contamination

The potential for pyrazole compounds to contaminate water sources necessitates the development of effective remediation technologies. Several advanced methods have shown promise for the removal and degradation of related halogenated and nitrogen-containing heterocyclic compounds from water.

Adsorption is a widely used technology for the removal of organic pollutants from water. Activated carbon is a common adsorbent due to its high surface area and porosity, which allows it to effectively bind a wide range of organic molecules, including chlorinated organic compounds. nih.govmdpi.comresearchgate.net

The effectiveness of adsorption for removing this compound would depend on its specific physicochemical properties, such as its solubility and octanol-water partition coefficient. The presence of both polar (N-atoms) and non-polar (dichloro- (B11748278) and dimethyl-) moieties suggests that a combination of electrostatic and hydrophobic interactions could govern its adsorption. Other adsorbent materials, such as modified silica (B1680970) gels and zeolites, could also be explored for their potential to remove this compound.

Electrochemical oxidation is an advanced oxidation process that has shown high efficiency in degrading persistent halogenated organic pollutants. acs.orggatech.eduprovectusenvironmental.comglobethesis.com This technology involves the generation of highly reactive species, such as hydroxyl radicals, at the surface of an electrode, which then attack and break down the organic pollutant.

The process can occur through:

Direct oxidation: Where the pollutant is directly oxidized at the anode.

Indirect oxidation: Where electrogenerated oxidants in the bulk solution, such as active chlorine or ozone, degrade the pollutant.

Electrochemical methods offer the advantage of not requiring the addition of chemical reagents and can lead to the complete mineralization of the organic pollutant to carbon dioxide, water, and inorganic ions.

Bioremediation offers an environmentally friendly and potentially cost-effective approach to cleaning up contaminated sites. While this compound is likely to be recalcitrant, certain microorganisms have been shown to degrade chlorinated aromatic compounds. epa.govnih.govnih.gov

Strategies for the biological degradation of this compound could include:

Bioaugmentation: The introduction of specific microbial strains or consortia with known capabilities to degrade chlorinated and/or methylated heterocyclic compounds.

Biostimulation: The addition of nutrients and electron donors to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Cometabolism: A process where microorganisms, while growing on a primary substrate, produce enzymes that can fortuitously degrade the target contaminant. epa.gov

The success of bioremediation would depend on identifying the appropriate microorganisms and optimizing environmental conditions such as pH, temperature, and the availability of oxygen or other electron acceptors.

Table 2: Overview of Remediation Technologies for Related Compounds

| Technology | Target Compound Class | Key Findings | Reference(s) |

| Adsorption on Activated Carbon | Organic chlorinated compounds | High removal efficiency (>90%) for various chlorinated compounds. | nih.gov |

| Adsorption on Silica Gel | Chlorinated organic compounds | Effective for removing trichloroethylene (B50587) and perchloroethylene. | mdpi.com |

| Electrochemical Oxidation | Halogenated organic pollutants | Strong oxidation ability, high efficiency, and can lead to complete mineralization. | acs.orggatech.eduprovectusenvironmental.comglobethesis.com |

| Microbial Degradation | Chlorinated aromatic compounds | Many microorganisms are capable of utilizing chloroaromatics as a carbon and energy source. | nih.gov |

| Reductive Dechlorination | Chlorinated solvents | A key anaerobic biodegradation pathway where chlorine is replaced by hydrogen. | clu-in.orgepa.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization (e.g., NMR, FT-IR, UV-Vis, HRMS-ESI)

No specific Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, or High-Resolution Mass Spectrometry (HRMS-ESI) data for 3,5-Dichloro-1,4-dimethylpyrazole could be located. This type of data is fundamental for confirming the molecular structure and identifying functional groups of a chemical compound.

Chromatographic Techniques for Purity and Conversion Assessment (e.g., HPLC)

Information regarding the use of High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques for the purity and conversion assessment of this compound is not present in the available literature. Chromatographic methods are essential for separating the compound from impurities and monitoring the progress of chemical reactions.

X-ray Diffraction for Solid-State Structure Elucidation

There is no published X-ray diffraction data for this compound. This technique is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof and insights into its crystalline form.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3,5-Dichloro-1,4-dimethylpyrazole, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones or halogenated precursors. For example, refluxing halogenated intermediates in polar aprotic solvents like DMSO under controlled pH and temperature (e.g., 18 hours at 100–120°C) can yield pyrazole derivatives. Post-reaction steps include distillation under reduced pressure, cooling, and recrystallization using water-ethanol mixtures to improve purity (65–70% yield). Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles to prevent skin/eye contact. Storage should be in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Acute toxicity data (e.g., LD50) and first-aid measures (e.g., saline rinses for eye exposure) should be prioritized .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is ideal for assessing purity. For structural confirmation, nuclear magnetic resonance (NMR) (¹H/¹³C) and single-crystal X-ray diffraction (SXRD) using software like SHELXL or WinGX provide precise bond-length and angle data. Validate methods with retention time consistency and peak area thresholds (e.g., >95% purity) .

Q. How can crystallographic data discrepancies be resolved during structural refinement?

- Answer : Cross-validate using multiple refinement programs (e.g., SHELXL vs. OLEX2) to address thermal parameter mismatches or occupancy errors. Apply Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯Cl) that may affect lattice stability. Report R-factors below 5% for high-confidence models .

Advanced Research Questions

Q. What mechanistic pathways govern the degradation of this compound under UV irradiation?

- Answer : UV photolysis cleaves C–Cl bonds via radical intermediates (e.g., •OH attack), forming chlorinated catechols (e.g., 3,5-dichloro-1,2-benzenediol) and acetic acid derivatives. Track degradation using time-resolved HPLC-MS and monitor bond dissociation energies (e.g., 83–84 kcal·mol⁻¹ for C–C vs. O–C cleavage). Compare UV vs. UV/MW hybrid methods for efficiency .

Q. How do chlorine substituents influence the biological activity of pyrazole derivatives?

- Answer : Chlorine atoms enhance lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites). Use molecular docking (e.g., AutoDock Vina) with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to simulate binding affinities. Validate with in vitro assays (e.g., MIC for antifungal activity) .

Q. What strategies address contradictions in spectroscopic vs. computational data for electronic properties?

- Answer : Reconcile NMR chemical shifts with density functional theory (DFT)-calculated electrostatic potentials. For discrepancies in UV-Vis spectra, refine solvent effect parameters (e.g., COSMO-RS) and compare with experimental λmax values. Use multi-reference methods (e.g., CASSCF) for excited-state transitions .

Q. How can substituent effects on pyrazole reactivity be systematically studied?

- Answer : Employ Hammett linear free-energy relationships (LFERs) by synthesizing analogs with varying electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃). Measure reaction rates (e.g., nucleophilic substitution) and correlate with σp constants. Use X-ray crystallography to validate steric/electronic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.